1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA .
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine: This compound has similar structural features but differs in its substitution pattern, leading to different chemical and biological properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with distinct applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-5-18-10-12(8-16-18)7-15-13-11(2)9-19(17-13)6-4-14/h8-10H,3-7H2,1-2H3,(H,15,17) |
InChI Key |
WNTRUKOHYDZFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=NN(C=C2C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.